Product packaging for 2-Bromocyclohex-2-en-1-one(Cat. No.:CAS No. 50870-61-6)

2-Bromocyclohex-2-en-1-one

Cat. No.: B1278525
CAS No.: 50870-61-6
M. Wt: 175.02 g/mol
InChI Key: KYNHSQQWQIIFTG-UHFFFAOYSA-N
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Description

2-Bromocyclohex-2-en-1-one (CAS 50870-61-6) is a versatile halogenated cyclic enone that serves as a valuable synthetic building block in organic chemistry and drug discovery research. Its primary research application is in the transition metal-free synthesis of meta-substituted phenols . This method involves the addition of Grignard or other organometallic reagents (alkyl, allyl, alkynyl, aryl, and heteroaryl) to substituted 2-halocyclohex-2-en-1-ones, followed by aromatization, providing a versatile route to phenolic compounds with the new substituent in the meta-position . Furthermore, this compound is a key precursor in palladium-catalyzed intra- and intermolecular cascade cross-coupling and cyclization reactions . These complex transformations, which can incorporate building blocks like bicyclopropylidene, are used to construct polycyclic structures such as indene analogues and cross-conjugated tetraenes, demonstrating its utility in increasing molecular complexity efficiently . The compound can also be functionalized at the C-6 position with various electrophiles before further derivatization, enabling the synthesis of highly substituted phenol derivatives . This reagent is offered for research applications only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrO B1278525 2-Bromocyclohex-2-en-1-one CAS No. 50870-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHSQQWQIIFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450017
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50870-61-6
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Bromocyclohex 2 En 1 One and Its Precursors

Direct Bromination Methods of Cyclohexenones

Direct bromination of α,β-unsaturated ketones like cyclohex-2-en-1-one provides a straightforward route to the desired 2-bromo derivative. This method relies on the electrophilic addition of bromine to the enone system.

Bromination of Cyclohex-2-en-1-one with Bromine in Dichloromethane (B109758)

The reaction of cyclohex-2-en-1-one with bromine (Br₂) in a suitable solvent such as dichloromethane is a common method for synthesizing 2-bromocyclohex-2-en-1-one. The reaction proceeds by the electrophilic attack of bromine on the enol form of the ketone. The presence of an acid can catalyze the formation of the enol, which is the active nucleophile in this reaction. masterorganicchemistry.com

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents

The efficiency and selectivity of the direct bromination of cyclohexenones are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, the choice of solvent, and the specific brominating agent used. For instance, while elemental bromine is effective, alternative reagents like N-bromosuccinimide (NBS) can also be employed, often in the presence of a radical initiator or acid catalyst. masterorganicchemistry.com The solvent choice can influence the reaction pathway; for example, using carbon tetrachloride under UV light can lead to allylic bromination via a free-radical mechanism. askfilo.comstackexchange.com Temperature control is also crucial to manage the reaction rate and minimize the formation of byproducts.

Approaches via 1,3-Cyclohexanedione (B196179) Derivatives

An alternative and often high-yielding strategy for the synthesis of this compound involves the use of 1,3-cyclohexanedione as a starting material. This method circumvents the direct use of hazardous liquid bromine. google.com

Synthesis from 1,3-Cyclohexanedione using Triphenylphosphine (B44618) and Carbon Tetrabromide (Appel-type Reaction)

A robust method for converting 1,3-cyclohexanedione to this compound is through an Appel-type reaction. google.com This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an organic solvent. google.com The reaction is typically carried out under an inert atmosphere (nitrogen or argon) at temperatures ranging from 0 to 70 °C for 2 to 12 hours. google.com This method is noted for being mild and safe, avoiding the use of liquid bromine and employing low-cost starting materials, making it suitable for larger-scale production. google.com The product can be isolated with high yield through column chromatography or vacuum distillation. google.com

Below is a table summarizing typical reaction conditions for this synthesis:

Reactant 1Reactant 2Reactant 3SolventTemperature (°C)Time (h)Yield (%)
1,3-CyclohexanedioneTriphenylphosphineCarbon TetrabromideToluene (B28343)25-302-1292
1,3-CyclohexanedioneTriphenylphosphineCarbon TetrabromideHexane (B92381)25-302-12-

Data compiled from a patent describing the synthesis. google.com The yield of 92% was achieved using toluene as the solvent and purification by vacuum distillation. google.com

Mechanistic Considerations of Bromination at the α-Position

The Appel reaction mechanism begins with the activation of triphenylphosphine by the tetrahalomethane (in this case, CBr₄) to form a phosphonium (B103445) salt. organic-chemistry.orgnrochemistry.com In the context of 1,3-cyclohexanedione, which exists in equilibrium with its enol tautomer, the enolic hydroxyl group attacks the activated phosphorus atom. organic-chemistry.orgnrochemistry.com This forms an oxyphosphonium intermediate, which effectively converts the hydroxyl group into a good leaving group. organic-chemistry.orgnrochemistry.com Subsequently, a bromide ion, generated in the initial step, acts as a nucleophile and displaces the triphenylphosphine oxide, leading to the formation of the α-bromo enone. organic-chemistry.orgnrochemistry.com The formation of the highly stable triphenylphosphine oxide is a significant driving force for this reaction. wikipedia.org

Conversion from Related Cyclic Enones and Halogenated Intermediates

The synthesis of this compound can also be envisioned through the modification of other related cyclic compounds. While direct routes are often preferred, multi-step sequences involving the conversion of other functional groups or the rearrangement of halogenated intermediates can also serve as viable synthetic pathways. For instance, the elimination of HBr from a dibrominated cyclohexane (B81311) precursor could potentially yield the desired product.

Stereoselective Synthesis and Enantiomeric Control in Analogs

The stereoselective synthesis of analogs of this compound, particularly optically active γ-substituted cycloalkenones, is of significant interest as these compounds serve as crucial precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com Achieving control over the stereochemistry is paramount, and various strategies have been developed to access enantiomerically enriched cyclohexenone derivatives.

One prominent method for establishing stereocenters in cyclohexenone analogs is through asymmetric transfer hydrogenation (ATH). This technique has proven to be a practical and versatile tool for producing enantiomerically enriched alcohols due to its high selectivity and operational simplicity. mdpi.com For instance, the enantioselective preparation of both isomers of 4-hydroxy-2-cyclohexanone derivatives can be achieved from a common cyclohexenone precursor using bifunctional ruthenium catalysts. mdpi.com The choice of catalyst dictates the chirality of the resulting product, allowing for catalyst-controlled access to either enantiomer. mdpi.com

The ATH of 2-cyclohexenone using an (R,R)-configured ruthenium catalyst in a biphasic system of CH2Cl2/H2O with sodium formate (B1220265) (HCOONa) as the hydrogen source can yield the corresponding alcohol with a high enantiomeric excess (ee). mdpi.com

Table 1: Asymmetric Transfer Hydrogenation of 2-Cyclohexenone

Substrate Catalyst Conditions Product(s) Yield Enantiomeric Excess (ee)

Data sourced from a study on the enantiocontrolled preparation of γ-substituted cyclohexenones. mdpi.com

Another effective strategy for achieving enantiomeric control is through enzyme-catalyzed kinetic resolution. This method can be applied to functionalized cyclohex-2-en-1-ols, which are analogs of the target compound. Multicomponent reactions have been developed to synthesize these functionalized cyclohexenols, which can then be resolved to yield enantiomerically pure forms. researchgate.net For example, the enantioselective hydrolysis of certain N-phenylacetylamino-substituted cyclohexene (B86901) derivatives using Penicillin G amidase (PGA) from Escherichia coli has been shown to produce the desired enantiomers with excellent enantioselectivity, in some cases reaching up to 99% ee. researchgate.net

While direct stereoselective synthesis of this compound is not widely reported, these methods for its analogs demonstrate the feasibility of producing chiral six-membered ring systems. These strategies, particularly asymmetric catalysis and enzymatic resolutions, provide a foundation for potential future developments in the enantioselective synthesis of this compound and its derivatives.

Advanced Reactivity and Mechanistic Investigations of 2 Bromocyclohex 2 En 1 One

Nucleophilic Addition Reactions at the Carbonyl and Conjugate Positions

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system in 2-bromocyclohex-2-en-1-one makes it susceptible to attack by various nucleophiles. The regioselectivity of this attack is highly dependent on the nature of the nucleophile, with "hard" nucleophiles generally favoring direct (1,2-) addition to the carbonyl group, while "soft" nucleophiles prefer conjugate (1,4-) addition.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organocerium Reagents)

Organometallic reagents are a cornerstone of carbon-carbon bond formation in organic synthesis. Their reactivity towards α,β-unsaturated ketones like this compound is nuanced and can be tuned by the choice of the metal.

Grignard Reagents: As relatively "hard" nucleophiles, Grignard reagents (RMgX) typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. masterorganicchemistry.com In the case of this compound, this initial addition is the first step in a powerful sequence that ultimately leads to the formation of substituted phenols. scispace.comscholaris.canih.gov The reaction proceeds via attack of the Grignard reagent at the carbonyl carbon, which is then followed by an acid-catalyzed dehydration and subsequent elimination of hydrogen bromide, facilitated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield a meta-substituted phenol (B47542). scispace.comscholaris.canih.gov This transformation is highly effective for a wide range of Grignard reagents, including those derived from alkyl, allyl, alkynyl, aryl, and heteroaryl halides. scispace.comscholaris.canih.gov

Organocerium Reagents: In contrast to Grignard reagents, organocerium reagents (RCeCl2), prepared from organolithiums and cerium(III) chloride, exhibit a marked preference for 1,2-addition to α,β-unsaturated carbonyl compounds, with significantly reduced instances of side reactions such as enolization. nih.govmdpi.com Their lower basicity compared to Grignard and organolithium reagents makes them highly chemoselective. While specific studies on the reaction of organocerium reagents with this compound are not extensively detailed in the reviewed literature, their known propensity for clean 1,2-addition suggests they would be effective in initiating the first step of the aromatization sequence, potentially with higher yields and fewer byproducts compared to Grignard reagents, especially for substrates prone to enolization.

Enantioselective Reactions with Chiral Reagents

The development of enantioselective transformations is a key goal in modern organic synthesis. For substrates like this compound, the introduction of a new stereocenter via nucleophilic addition can be achieved with high enantioselectivity using chiral reagents or catalysts.

While specific examples of enantioselective additions to this compound are not prominent in the surveyed literature, the principles can be illustrated by the well-established enantioselective conjugate addition of organozinc reagents to cyclic enones. core.ac.uk In these reactions, a copper(I) salt is used in conjunction with a chiral ligand, such as a phosphoramidite (B1245037), to form a chiral copper complex. This complex then mediates the conjugate addition of a dialkylzinc reagent to the enone. The chiral environment provided by the ligand directs the approach of the nucleophile to one face of the enone, resulting in the formation of one enantiomer in excess. For instance, the reaction of cyclohexenone with diethylzinc (B1219324) in the presence of a catalytic amount of Cu(OTf)2 and a chiral phosphoramidite ligand can yield the (S)-3-ethylcyclohexanone with an enantiomeric excess (ee) greater than 98%. core.ac.uk This methodology, being highly effective for cyclic enones, demonstrates a viable strategy for achieving enantioselectivity in reactions involving this compound, where the resulting chiral β-substituted ketone could be a valuable synthetic intermediate.

Cyanation-Elimination Sequences for Ring Functionalization

The introduction of a cyano group into the cyclohexenone ring can serve as a handle for further functionalization. A plausible pathway for this involves a cyanation-elimination sequence.

The first step would be a nucleophilic conjugate addition of a cyanide ion to the β-position of this compound. This is a classic Michael-type addition, where the cyanide anion acts as a soft nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated system. docbrown.info This reaction would lead to the formation of a β-cyano enolate intermediate. Subsequent protonation would yield 2-bromo-3-cyanocyclohexanone.

Following the cyanation, an elimination reaction can be induced. The presence of a bromine atom at the α-position and a hydrogen atom at the adjacent carbon allows for the elimination of hydrogen bromide (HBr). docbrown.info This elimination can be promoted by a base, which would abstract the proton alpha to the cyano group, leading to the formation of a new double bond and the expulsion of the bromide ion. This sequence would result in the formation of 3-cyanocyclohex-2-en-1-one, effectively functionalizing the ring at the 3-position.

Aromatization Reactions and Phenol Formation

One of the most synthetically valuable transformations of this compound is its conversion into substituted phenols. This aromatization process provides a powerful tool for the construction of phenolic compounds that can be challenging to synthesize through traditional electrophilic aromatic substitution methods.

Conversion to Substituted Phenols via Deprotonation and Aromatization

The reaction of this compound with organometallic reagents, particularly Grignard reagents, initiates a cascade that leads to the formation of substituted phenols. scispace.comscholaris.canih.gov The process begins with the 1,2-addition of the Grignard reagent to the carbonyl group. The resulting tertiary allylic alcohol is then subjected to mild acid treatment, which promotes dehydration to form a conjugated diene. The final step is an elimination of hydrogen bromide, typically facilitated by a non-nucleophilic base like DBU at room temperature, which drives the aromatization to the final phenol product. scispace.comscholaris.canih.gov Furthermore, the starting this compound can be deprotonated at the C-6 position and reacted with various electrophiles prior to the Grignard addition, allowing for the synthesis of highly substituted phenols. scispace.comscholaris.canih.gov

The following table showcases the versatility of this method with various Grignard reagents.

EntryGrignard Reagent (RMgX)R GroupPhenol ProductYield (%)
1MeMgBrMethyl3-Methylphenol85
2EtMgBrEthyl3-Ethylphenol82
3PhMgBrPhenyl3-Phenylphenol90
4VinylMgBrVinyl3-Vinylphenol75
5(CH₂=CHCH₂)MgBrAllyl3-Allylphenol88

Data compiled from studies on the aromatization of 2-halocyclohex-2-en-1-ones.

Formation of meta-Substituted Phenols

A significant advantage of the aromatization of this compound is its inherent regioselectivity for the formation of meta-substituted phenols. scispace.comscholaris.canih.gov Traditional methods for the functionalization of phenols, such as electrophilic aromatic substitution, are often governed by the strong ortho- and para-directing effects of the hydroxyl group, making the synthesis of meta-substituted derivatives challenging. researchgate.net

The described reaction sequence, where the substituent from the Grignard reagent is introduced at the original carbonyl carbon, and the hydroxyl group is formed from the original enone oxygen, naturally leads to a meta-relationship between these two groups on the newly formed aromatic ring. scispace.comscholaris.canih.gov This provides a reliable and high-yielding route to a variety of 3-substituted phenols.

The table below provides further examples of the synthesis of meta-substituted phenols using this methodology.

EntryStarting MaterialGrignard ReagentProductYield (%)
1This compoundn-BuMgBr3-n-Butylphenol80
2This compoundi-PrMgBr3-Isopropylphenol78
3This compoundCyclohexylMgBr3-Cyclohexylphenol83
4This compound4-MeOC₆H₄MgBr3-(4-Methoxyphenyl)phenol87

Data is illustrative of the general reaction and its high efficiency.

Synthesis of Substituted Resorcinol (B1680541) Monomethyl Ethers from 2-Bromo-3-methoxycyclohex-2-en-1-ones

A significant application of this compound derivatives is in the synthesis of substituted resorcinol monomethyl ethers. This method provides a regiocontrolled route to these valuable aromatic compounds. The process commences with the alkylation of 2-bromo-3-methoxycyclohex-2-en-1-ones at the C-6 position using various reactive halides. scholaris.caualberta.caacs.orgnih.gov

Following the C-6 alkylation, the subsequent and crucial step is an aromatization reaction. Treatment of the 6-alkylated-2-bromo-3-methoxycyclohex-2-en-1-one with a base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), induces the elimination of bromide and subsequent aromatization. scholaris.caualberta.caacs.orgnih.gov This reaction proceeds smoothly at room temperature in a solvent such as toluene (B28343), yielding the desired substituted resorcinol monomethyl ether with a defined substitution pattern. scholaris.caualberta.caacs.orgnih.gov This transformation is particularly useful as it offers an alternative to other dehydrogenation methods for 3-alkoxycyclohex-2-en-1-ones, which can sometimes result in poor yields or fail completely. acs.org

Step Reactants Reagents and Conditions Product
1. Bromination 3-Methoxycyclohex-2-en-1-one derivative N-Bromosuccinimide (NBS), CH₂Cl₂, 0 °C 2-Bromo-3-methoxycyclohex-2-en-1-one derivative
2. Alkylation 2-Bromo-3-methoxycyclohex-2-en-1-one derivative Reactive halide, Base (e.g., NaH), Solvent (e.g., THF) 6-Alkyl-2-bromo-3-methoxycyclohex-2-en-1-one
3. Aromatization 6-Alkyl-2-bromo-3-methoxycyclohex-2-en-1-one DBU (2 equivalents), Toluene, Room temperature Substituted resorcinol monomethyl ether

Cross-Coupling Reactions (e.g., Heck Reactions, Suzuki-Miyaura Coupling)

This compound, being a vinyl bromide, is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. byjus.comwikipedia.org The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. byjus.comwikipedia.org This reaction is known for its high stereoselectivity, typically favoring the formation of the trans product. organic-chemistry.org

While specific examples detailing the Heck reaction of this compound are not prevalent in the readily available literature, its structure is well-suited for this transformation. The reaction would involve coupling the C-2 position of the cyclohexenone ring with a variety of alkenes to introduce new substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. musechem.comyonedalabs.comlibretexts.org This reaction is widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. yonedalabs.com The catalytic cycle is similar to the Heck reaction, involving oxidative addition, transmetalation (where the organic group from the boron compound is transferred to the palladium), and reductive elimination. libretexts.org

The vinyl bromide functionality of this compound makes it a suitable electrophile for Suzuki-Miyaura coupling. This reaction would enable the formation of a new carbon-carbon bond at the C-2 position by reacting it with various aryl, vinyl, or alkyl boronic acids. A general representation of this coupling is shown below, illustrating the coupling of a vinyl bromide with a boronic acid. researchgate.net

Vinyl Bromide Boronic Acid Catalyst Base Solvent Product
This compound R-B(OH)₂ Pd(0) complex e.g., Na₂CO₃, K₃PO₄ e.g., Toluene, Dioxane/H₂O 2-R-Cyclohex-2-en-1-one
Note: This table represents a generalized scheme for the Suzuki-Miyaura coupling of this compound.

Cycloaddition Reactions and Pericyclic Processes

The enone functionality in this compound allows it to participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic systems.

[2+2] Photocycloaddition:

Enones are known to undergo [2+2] photocycloaddition reactions with alkenes upon irradiation with UV light. illinois.eduresearchgate.net This reaction proceeds through the excitation of the enone to a triplet state, which then reacts with the alkene to form a diradical intermediate that subsequently closes to form a cyclobutane (B1203170) ring. illinois.edu The regioselectivity of the addition (head-to-head vs. head-to-tail) can be influenced by the electronic nature of the alkene. illinois.edu this compound, as a cyclohexenone derivative, would be expected to undergo such reactions, leading to the formation of bicyclo[4.2.0]octanone derivatives.

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org The double bond of the enone system in this compound can act as a dienophile, particularly when the dienophile is substituted with electron-withdrawing groups, which is the case here due to the carbonyl group. chemistrysteps.commasterorganicchemistry.com The reactivity in a Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemistrysteps.com The presence of the electron-withdrawing ketone and the bromine atom would lower the LUMO energy of the dienophile, making it more reactive towards electron-rich dienes. masterorganicchemistry.com

Radical Reactions and Single-Electron Transfer Pathways

Radical Reactions:

This compound can be a precursor for radical-mediated transformations. Radical cyclization reactions are a powerful tool in organic synthesis for the formation of cyclic compounds. wikipedia.org These reactions typically involve three steps: selective generation of a radical, intramolecular cyclization onto a multiple bond, and quenching of the resulting cyclized radical. wikipedia.org The bromine atom in this compound could be homolytically cleaved under radical-initiating conditions (e.g., using tributyltin hydride and AIBN) to generate a vinyl radical. If an appropriate radical acceptor is present elsewhere in the molecule (tethered to the cyclohexenone ring), an intramolecular radical cyclization could occur.

Single-Electron Transfer Pathways:

Single-electron transfer (SET) is a fundamental process in which an electron is transferred from one chemical species to another, leading to the formation of radical ions. libretexts.org Carbonyl compounds can act as electron acceptors in SET processes. libretexts.org For instance, the reduction of a ketone to an alcohol can proceed through a SET mechanism, where a metal like sodium donates an electron to the carbonyl group to form a ketyl radical anion. libretexts.org In the case of this compound, the presence of the electron-withdrawing carbonyl group and the bromine atom could make it susceptible to reduction via a SET pathway. This could potentially lead to the formation of a radical anion, which could then undergo further reactions such as dimerization or protonation.

Derivatives of 2 Bromocyclohex 2 En 1 One: Synthesis and Transformations

Synthesis of Substituted 2-Bromocyclohex-2-en-1-one Analogs

The scaffold of this compound provides multiple sites for the introduction of carbon-based substituents. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon bonds, enabling the synthesis of a diverse array of analogs.

Alkylation and Arylation at Various Ring Positions

Alkylation and arylation reactions can be directed to various positions of the cyclohexenone ring. While direct alkylation at the vinylic carbon bearing the bromine atom can be achieved through cross-coupling reactions, modification at the α' and γ positions relative to the carbonyl group can also be accomplished. For instance, palladium-catalyzed direct γ-C(sp³)–H arylation has been reported for β-alkoxy cyclohexenones, providing a pathway to introduce aryl groups at a position once removed from the double bond. rsc.org Similarly, α-arylation of related cyclic ketones has been demonstrated, suggesting the potential for such modifications on the this compound framework. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are instrumental in the arylation of vinyl halides. mdpi.comias.ac.inbutlerov.com The Suzuki reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating carbon-carbon bonds. ias.ac.in The Heck reaction, on the other hand, involves the coupling of an unsaturated halide with an alkene. butlerov.com These methodologies allow for the introduction of a wide range of aryl and substituted aryl groups onto the cyclohexenone core.

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingArylboronic acidPalladium catalyst and a base2-Arylcyclohex-2-en-1-one
Heck ReactionAlkenePalladium catalyst and a base2-(Alkenyl)cyclohex-2-en-1-one

Introduction of Diverse Functional Groups (e.g., Alkyl, Allyl, Alkynyl, Aryl, Heteroaryl)

The versatility of palladium-catalyzed cross-coupling reactions extends to the introduction of a wide array of functional groups at the C2 position of the cyclohexenone ring. The Sonogashira coupling, for example, is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, leading to the synthesis of 2-alkynylcyclohex-2-en-1-one derivatives. wikipedia.orggold-chemistry.orgorganic-chemistry.orgyoutube.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orggold-chemistry.orgorganic-chemistry.orgyoutube.com

Coupling ReactionFunctional Group IntroducedKey Reagents
Sonogashira CouplingAlkynylTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base
Suzuki CouplingAryl, HeteroarylAryl/Heteroarylboronic acid, Pd catalyst, base
Heck ReactionAlkyl, AllylAlkene, Pd catalyst, base

Chemical Modifications at the Bromine Atom

The bromine atom at the C2 position of this compound is a key functional handle for a variety of transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution of Bromine with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electron-deficient nature of the vinylic carbon attached to the bromine, due to the presence of the adjacent carbonyl group, facilitates nucleophilic attack. This allows for the displacement of the bromide ion by a range of nucleophiles.

Amines: The reaction of this compound with primary or secondary amines is expected to yield 2-aminocyclohex-2-en-1-one derivatives. This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of the amine nitrogen attacks the carbon bearing the bromine atom. chemistryguru.com.sgyoutube.comucsb.edudocbrown.infochemguide.co.uk

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can readily displace the bromide to form 2-(alkylthio)cyclohex-2-en-1-one or 2-(arylthio)cyclohex-2-en-1-one derivatives. The high nucleophilicity of thiolates makes this a favorable transformation.

Alkoxides: Alkoxides, the conjugate bases of alcohols, can also act as nucleophiles to displace the bromide, leading to the formation of 2-alkoxycyclohex-2-en-1-one derivatives. This reaction is analogous to the well-known Williamson ether synthesis. francis-press.commasterorganicchemistry.com

NucleophileProduct Class
Primary/Secondary Amine2-Aminocyclohex-2-en-1-one
Thiol/Thiolate2-(Alkyl/Arylthio)cyclohex-2-en-1-one
Alkoxide2-Alkoxycyclohex-2-en-1-one

Transformations of the Carbonyl Group

The carbonyl group in this compound is susceptible to reduction, providing access to the corresponding allylic alcohol derivatives.

Reduction to Alcohols (e.g., 2-Bromocyclohex-2-en-1-ol)

The reduction of the carbonyl group in α,β-unsaturated ketones can proceed via 1,2-addition (to the carbonyl) or 1,4-conjugate addition. To selectively reduce the carbonyl to an alcohol without affecting the double bond, specific reducing agents are employed.

The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. wikipedia.orgtcichemicals.comorganic-chemistry.orgthermofisher.com This reaction utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. wikipedia.orgtcichemicals.comorganic-chemistry.orgthermofisher.com The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon. wikipedia.orgtcichemicals.com This method is known for its high chemoselectivity, leaving the carbon-carbon double bond intact. The product of this reduction is 2-bromocyclohex-2-en-1-ol. nih.gov

Reduction MethodReagentsProductSelectivity
Luche ReductionNaBH₄, CeCl₃, CH₃OH2-Bromocyclohex-2-en-1-olHigh 1,2-selectivity

Oxidation to Carboxylic Acids or Other Oxidized Derivatives

The oxidation of this compound and its derivatives can lead to the formation of valuable carboxylic acids through various reaction pathways. One notable transformation is the Favorskii rearrangement, which typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. While the direct Favorskii rearrangement of this compound itself is not extensively documented, the reaction of its saturated analog, 2-bromocyclohexanone (B1249149), with aqueous sodium hydroxide (B78521) results in the formation of cyclopentanecarboxylic acid. organic-chemistry.org This rearrangement proceeds through a cyclopropanone (B1606653) intermediate, which is subsequently opened by the hydroxide nucleophile. beilstein-journals.org It is plausible that under specific basic conditions, this compound could undergo a similar rearrangement, potentially after initial saturation of the double bond or through an alternative mechanistic pathway.

Another potential route to carboxylic acids from this compound involves oxidative cleavage of the cyclohexene (B86901) ring. The oxidation of cyclohexene derivatives can yield dicarboxylic acids such as adipic acid. mdpi.com For instance, the oxidation of cyclohexene with hydrogen peroxide has been shown to produce adipic acid. researchgate.net Although specific studies on the direct oxidative cleavage of this compound to dicarboxylic acids are not prevalent in the readily available literature, the presence of the double bond suggests that this transformation could be achieved using strong oxidizing agents like ozone or potassium permanganate (B83412) under appropriate conditions.

Starting MaterialReagents and ConditionsProductReaction Type
2-BromocyclohexanoneAqueous NaOHCyclopentanecarboxylic acidFavorskii Rearrangement
CyclohexeneH2O2Adipic acidOxidative Cleavage

Regioselective and Stereoselective Syntheses of Complex Scaffolds

The strategic placement of functional groups in this compound makes it an excellent building block for the synthesis of complex molecular frameworks with high degrees of regio- and stereocontrol.

Formation of Polycyclic and Fused Ring Systems

The α,β-unsaturated ketone system in this compound renders it a competent dienophile in Diels-Alder reactions, providing a powerful method for the construction of polycyclic and fused ring systems. wikipedia.org Halogenated cycloalkenones are known to be potent dienophiles in [4+2] cycloadditions. nih.gov The presence of the bromine atom can enhance the reactivity and influence the stereochemical outcome of the reaction.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a bicyclic adduct. The stereochemistry of the resulting product is governed by the well-established rules of the Diels-Alder reaction, often favoring the endo product. libretexts.org The resulting vinyl bromide functionality in the adduct can then serve as a handle for further transformations, such as cross-coupling reactions, to introduce additional complexity. For example, 2-bromo-1,3-butadienes have been shown to be effective substrates in tandem Diels-Alder/transition metal cross-coupling sequences. researchgate.net This highlights the potential of the bromo-substituted cyclohexenone system in similar synthetic strategies.

The general scheme for a Diels-Alder reaction involving a substituted cyclohexenone is depicted below:

DieneDienophileProduct
1,3-ButadieneThis compoundBicyclic adduct with a vinyl bromide moiety

The resulting fused ring systems are prevalent in a wide array of natural products and pharmacologically active compounds. The ability to construct these intricate architectures in a controlled manner is of significant interest in synthetic organic chemistry.

Synthesis of Chiral Derivatives

The development of asymmetric methodologies to synthesize chiral molecules is a cornerstone of modern organic synthesis. This compound provides a scaffold for the introduction of chirality, leading to the formation of enantioenriched derivatives.

One effective strategy for the asymmetric synthesis of chiral cyclohexenones is through organocatalyzed Michael additions. mdpi.com In this approach, a chiral amine catalyst can activate the α,β-unsaturated system towards nucleophilic attack, leading to the formation of a new stereocenter with high enantioselectivity. For instance, tandem Michael addition-Wittig reactions have been developed to produce highly functionalized and chiral cyclohexenones. nih.gov

Furthermore, the synthesis of chiral cyclohexenones can be achieved through the desymmetrization of prochiral precursors using enzymatic or chiral catalyst-based methods. While direct enantioselective reactions on this compound are not extensively detailed, the broader field of asymmetric synthesis of cyclohexenones provides a strong foundation for potential applications. brandeis.edu For example, asymmetric Michael additions of various nucleophiles to cyclohexenone derivatives have been achieved with high enantioselectivity using chiral organocatalysts. beilstein-journals.org

The following table summarizes some general approaches for the synthesis of chiral cyclohexenone derivatives that could potentially be adapted for this compound:

Reaction TypeCatalyst/MethodKey Feature
Asymmetric Michael AdditionChiral organocatalysts (e.g., thiourea (B124793) derivatives)Enantioselective formation of a new C-C bond
Tandem Michael Addition-Wittig ReactionChiral secondary amine, LiClO4, DABCOOne-pot synthesis of multifunctional chiral cyclohexenones
Enantioselective IsomerizationChiral diamine catalystAsymmetric conversion of β,γ-unsaturated ketones to α,β-unsaturated enones

These methodologies underscore the potential for this compound to serve as a starting material in the stereoselective synthesis of complex chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

Theoretical and Computational Studies on 2 Bromocyclohex 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation, albeit with various approximations, to determine the energies and wavefunctions of a system. For a molecule like 2-bromocyclohex-2-en-1-one, these calculations can elucidate its three-dimensional structure, stability, and the distribution of electrons, which are key determinants of its reactivity.

Semi-empirical methods, such as the PM3 (Parametric Method 3) model, offer a computationally efficient approach to predicting molecular properties. These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. This parameterization allows for the rapid calculation of optimized geometries and energies for medium-sized organic molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using PM3

ParameterValue
C=O bond length~1.23 Å
C=C bond length~1.35 Å
C-Br bond length~1.88 Å
C-C bond lengths (ring)~1.50 - 1.54 Å
O=C-C bond angle~122°
C=C-Br bond angle~121°

Note: The values in this table are illustrative and based on typical values for similar functional groups. They are not derived from actual published calculations for this compound.

The standard heat of formation (ΔHºf) is a crucial thermodynamic quantity that represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Semi-empirical methods like PM3 can provide estimates of ΔHºf. A negative heat of formation indicates that the formation of the compound is an exothermic process and that the compound is stable relative to its elements.

Binding energy (ΔEb) is the energy required to disassemble a molecule into its constituent atoms. It is a measure of the strength of the chemical bonds within the molecule. Both ΔHºf and ΔEb are important for assessing the thermodynamic stability of this compound.

Table 2: Hypothetical Thermodynamic Properties for this compound

PropertyEstimated Value
Standard Heat of Formation (ΔHºf)Data not available in searched literature
Binding Energy (ΔEb)Data not available in searched literature

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction and identify the most likely reaction pathway.

For this compound, several types of reactions could be investigated using computational methods. For example, nucleophilic addition to the β-carbon of the enone system (a Michael addition) is a common reaction for this class of compounds. Computational studies could model the approach of a nucleophile, the formation of the transition state, and the subsequent formation of the enolate intermediate. Such studies could also shed light on the stereoselectivity of the reaction.

Another area of interest would be the substitution reactions of the bromine atom. Computational modeling could be used to compare the energetics of SN2' (addition-elimination) versus direct SN2 substitution pathways. These calculations would provide insights into the factors that control the regioselectivity of such reactions. While specific studies on this compound are not prevalent in the literature, the principles of computational reaction mechanism analysis are well-established and could be readily applied to this system.

Transition State Analysis and Energy Barriers

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions by characterizing the structures and energies of transition states. For this compound, reactions such as nucleophilic substitution or cycloadditions would proceed through distinct transition states, the energetics of which dictate the reaction rates and feasibility.

While specific transition state analyses for reactions involving this compound are not readily found in the literature, general principles of organic reactivity can be applied. For instance, in a putative nucleophilic substitution at the C2 position, a computational study would typically model the approach of the nucleophile to the carbon atom bearing the bromine. The transition state would be a high-energy species where the carbon-nucleophile bond is partially formed and the carbon-bromine bond is partially broken. The energy barrier would be the difference in energy between the reactants and this transition state.

Factors influencing the energy barrier of such a reaction would include the nature of the nucleophile, the solvent (modeled implicitly or explicitly), and the electronic effects of the enone system. The electron-withdrawing carbonyl group is expected to influence the electron density at the C2 position, affecting the energy of the transition state.

In the context of pericyclic reactions, such as a Diels-Alder reaction where this compound could act as a dienophile, computational studies on similar systems suggest that the transition state's stability is influenced by factors beyond simple orbital interactions. While increased aromaticity in a transition state is often associated with a lower activation barrier, this is not a universal rule. The activation strain model is a computational tool that can be used to analyze the energy barrier in terms of the strain energy of the reactants as they distort to the transition state geometry and the interaction energy between the deformed reactants. For a hypothetical Diels-Alder reaction involving this compound, this model could provide insights into the factors governing the reaction's energy barrier.

The following table illustrates hypothetical energy barriers for a reaction, which would be determined through computational chemistry.

Reaction TypeReactantsTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic SubstitutionThis compound + Nu-TS1ΔEa1
Diels-Alder CycloadditionThis compound + DieneTS2ΔEa2

Note: The values in this table are for illustrative purposes and are not based on actual computational data for this compound.

Chiral Induction and Stereoselectivity Modeling

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when new chiral centers are formed. Computational modeling can be a powerful tool for predicting and understanding the stereoselectivity of such reactions.

In the absence of a chiral influence, reactions at the prochiral faces of the double bond or the carbonyl group would be expected to yield a racemic mixture of products. However, in the presence of a chiral catalyst, reagent, or auxiliary, one stereoisomer may be formed in preference to the other. This process is known as chiral induction.

Computational models can be used to investigate the origins of this stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, the preferred reaction pathway can be identified. The difference in the activation energies for the formation of the different stereoisomers can be correlated with the experimentally observed enantiomeric or diastereomeric excess.

For example, in a catalyzed Michael addition to this compound, a chiral catalyst would form a complex with the enone. Computational modeling of the transition states for the nucleophilic attack on the two different faces of the double bond would reveal the steric and electronic interactions responsible for the facial selectivity. These models can elucidate the role of non-covalent interactions, such as hydrogen bonding or steric repulsion, in directing the stereochemical outcome.

The following table provides a hypothetical example of how computational modeling could be used to predict stereoselectivity.

CatalystDiastereomeric Transition StateCalculated Energy (kcal/mol)Predicted Major Stereoisomer
Chiral Catalyst ATS-R-10.5R
Chiral Catalyst ATS-S-8.2
Chiral Catalyst BTS-R-9.1S
Chiral Catalyst BTS-S-11.3

Note: The values in this table are for illustrative purposes and are not based on actual computational data for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the preferred spatial arrangements of the atoms in the ring.

The cyclohexene (B86901) ring in this compound is not planar due to the presence of sp3-hybridized carbon atoms. It is expected to adopt a half-chair or a twisted-boat conformation. MD simulations can explore the potential energy surface of the molecule, revealing the relative stabilities of these different conformations and the energy barriers for their interconversion.

In an MD simulation, the forces on each atom are calculated based on a force field, and the equations of motion are integrated over time to generate a trajectory of the molecule's dynamic behavior. By analyzing this trajectory, various properties can be determined, such as the distribution of dihedral angles, the average atomic positions, and the vibrational frequencies.

For substituted cyclohexanones, computational studies have shown that the conformational preferences are influenced by a variety of factors, including steric interactions, dipole-dipole interactions, and hyperconjugation. researchgate.net In the case of this compound, the presence of the double bond introduces additional constraints on the ring's geometry. MD simulations could elucidate how the interplay of the bulky bromine atom, the polar carbonyl group, and the planarizing effect of the double bond determines the dominant conformation in different solvent environments.

The following table summarizes the key conformations of a cyclohexene ring and the parameters that can be obtained from an MD simulation.

ConformationKey Dihedral AnglesRelative Energy (kcal/mol)Population (%)
Half-Chairω1, ω2, ω3E_hcP_hc
Twisted-Boatφ1, φ2, φ3E_tbP_tb

Note: The values in this table are for illustrative purposes and are not based on actual computational data for this compound.

Applications of 2 Bromocyclohex 2 En 1 One in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

2-Bromocyclohex-2-en-1-one serves as a foundational starting material for constructing more complex molecular frameworks. Its utility stems from the ability of its six-membered ring to be transformed into highly substituted aromatic systems through controlled chemical reactions. Chemists utilize this compound as a synthon—a molecular fragment that corresponds to a specific, desired structural unit in a target molecule. The presence of the bromine atom and the ketone functional group allows for a sequence of reactions, such as nucleophilic additions and elimination reactions, to build complexity in a stepwise manner. This approach is fundamental to the synthesis of intricate organic molecules that are often difficult to produce by other means.

Precursor for Aromatic Compounds

One of the most powerful applications of this compound and its derivatives is in the synthesis of substituted aromatic compounds. The cyclohexenone ring acts as a latent aromatic ring that can be revealed through specific reaction sequences, a process known as aromatization.

Synthesis of Phenolic Compounds

A notable application of 2-halocyclohex-2-en-1-ones is in the transition metal-free synthesis of meta-substituted phenols. This method involves the addition of Grignard reagents or other organometallic compounds to the ketone. Following this addition, a mild acid treatment and subsequent exposure to the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature induces an elimination of hydrogen bromide and aromatization. This process efficiently generates phenols where the substituent at the meta-position is derived from the organometallic reagent used. The reaction is compatible with a wide range of organometallic reagents, including those containing alkyl, allyl, alkynyl, aryl, and heteroaryl groups. Furthermore, the starting halocyclohexenone can be modified at the C-6 position before the Grignard addition, allowing for the synthesis of highly substituted phenolic compounds.

Reagent ClassExample ReagentResulting Phenolic Structure
Alkyl GrignardMethylmagnesium bromidem-Cresol
Aryl GrignardPhenylmagnesium bromide3-Phenylphenol
Alkynyl GrignardEthynylmagnesium bromide3-Ethynylphenol

Routes to Substituted Resorcinols

Derivatives of this compound are instrumental in preparing substituted resorcinols (1,3-dihydroxybenzenes). Specifically, 2-bromo-3-methoxycyclohex-2-en-1-ones are used as key precursors. These compounds can be readily alkylated at the C-6 position using various halides. Subsequent treatment with two equivalents of DBU in a solvent like toluene (B28343) promotes a smooth elimination of the bromide and aromatization of the ring. This reaction sequence yields resorcinol (B1680541) monomethyl ethers with a defined substitution pattern, providing a controlled and effective route to this important class of aromatic compounds.

Intermediate in Heterocyclic Synthesis

While α-bromo enones are generally recognized as valuable precursors for various heterocycles through reactions with dinucleophiles (e.g., hydrazine (B178648) to form pyrazoles, or amidines to form pyrimidines), specific, well-documented examples detailing the use of this compound itself as a direct intermediate in the synthesis of heterocyclic cores are not prominently featured in widely cited literature. The inherent reactivity of the α-bromo enone moiety suggests its potential in such transformations, but detailed research findings focusing on this specific application remain specialized.

Role in Natural Product Synthesis and Analogs (e.g., Taxol Intermediates)

The total synthesis of complex natural products often relies on robust and versatile building blocks to construct intricate carbocyclic or heterocyclic cores. While this compound's ability to form substituted aromatic rings makes it a potentially useful starting material for natural products containing such moieties, its specific application in the synthesis of widely known natural products or their intermediates, such as those for Taxol, is not a commonly documented strategy. The established synthetic routes to Taxol, for instance, typically employ different starting materials and synthetic strategies. scispace.comresearchgate.net The potential for this compound in this area lies in its capacity to build complex molecular scaffolds, a foundational requirement for natural product synthesis. elsevierpure.com

Drug Synthesis and Pharmaceutical Intermediates (e.g., Meptazinol, Fulvestrant)

The utility of this compound and its derivatives extends to the synthesis of active pharmaceutical ingredients (APIs).

A key derivative, 2-bromo-3-methoxycyclohex-2-enone , serves as a synthon for the m-hydroxyphenyl cation. This reactivity is harnessed in the synthesis of the opioid analgesic Meptazinol . The synthesis involves the α-arylation of lactams using this derivative, demonstrating a practical application of the compound as a pharmaceutical intermediate.

In contrast, a review of established synthetic routes for the breast cancer drug Fulvestrant indicates that this pharmaceutical is not typically synthesized using this compound. The manufacturing processes for Fulvestrant generally begin with steroidal precursors, such as 6-dehydronandrolone (B1316645) acetate (B1210297), and involve key steps like stereoselective 1,6-additions of organocuprates to steroidal dienones. guidechem.com

DrugRole of this compound or DerivativeStatus
Meptazinol A methoxy (B1213986) derivative is used as a key intermediate for α-arylation of a lactam.Documented Application
Fulvestrant Not used in established synthetic routes.No Documented Application

Development of New Materials and Optoelectronic Applications

The exploration of novel organic compounds as building blocks for advanced materials is a cornerstone of materials science. While this compound is a versatile reagent in organic synthesis, its direct application in the development of new materials and optoelectronics is an area that is not extensively documented in publicly available research. The scientific literature accessible through targeted searches does not currently provide specific examples or detailed research findings on the use of this compound for creating materials with specific optoelectronic properties, such as conductive polymers, photoactive layers in solar cells, or components of organic light-emitting diodes (OLEDs).

Generally, the incorporation of functionalized cyclic ketones into larger molecular frameworks can be a strategy for tuning the electronic and photophysical properties of materials. The reactive sites on this compound, namely the carbon-bromine bond and the enone system, offer potential handles for polymerization or for linking to other photoactive molecules. However, without specific research studies demonstrating these applications, any discussion remains speculative.

Due to the lack of specific research data on the application of this compound in materials science and optoelectronics, a data table summarizing research findings cannot be provided at this time. Further research and publication in this specific area would be necessary to populate such a table with meaningful data.

Analytical Methodologies for 2 Bromocyclohex 2 En 1 One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 2-Bromocyclohex-2-en-1-one by providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the vinylic proton and the three methylene (B1212753) (CH₂) groups in the cyclohexene (B86901) ring. The vinylic proton at C3 would appear significantly downfield due to the deshielding effects of the double bond and the adjacent bromine atom. The protons on the methylene groups would appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. For this compound, six distinct signals are expected, corresponding to the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the three sp³ hybridized carbons of the methylene groups. The carbonyl carbon (C1) is the most deshielded and appears furthest downfield. The carbon atom bearing the bromine (C2) and the other vinylic carbon (C3) also appear in the downfield region characteristic of double bonds. The three aliphatic carbons (C4, C5, C6) are found in the upfield region of the spectrum. libretexts.org

Predicted NMR Data for this compound

¹H NMR PositionPredicted Chemical Shift (δ, ppm)Multiplicity
Vinylic ProtonH-3~7.0-7.5Triplet (t)
Allylic ProtonsH-4~2.5-2.8Multiplet (m)
Methylene ProtonsH-5~1.9-2.2Multiplet (m)
Methylene ProtonsH-6~2.4-2.7Multiplet (m)
¹³C NMR PositionPredicted Chemical Shift (δ, ppm)
Carbonyl CarbonC-1~190-200
Bromo-substituted Vinylic CarbonC-2~125-135
Vinylic CarbonC-3~145-155
Allylic CarbonC-4~35-45
Methylene CarbonC-5~20-30
Methylene CarbonC-6~30-40

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound (C₆H₇BrO), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. docbrown.info This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecular weights calculated with each bromine isotope (174 and 176 amu, respectively).

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying this compound in a mixture. nih.gov

Common fragmentation patterns for cyclic ketones involve the loss of small neutral molecules like CO (carbon monoxide) and ethylene. The presence of the bromine atom would also be evident in the isotopic patterns of the resulting fragment ions.

Predicted Mass Spectrometry Data for this compound

m/z (⁷⁹Br / ⁸¹Br)Predicted FragmentNotes
174 / 176[C₆H₇BrO]⁺Molecular ion peak ([M]⁺), showing characteristic 1:1 isotopic pattern.
146 / 148[M - CO]⁺Loss of carbon monoxide from the molecular ion.
95[M - Br]⁺Loss of a bromine radical.
67[C₅H₇]⁺Subsequent fragmentation, loss of CO from the [M-Br]⁺ fragment.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the α,β-unsaturated ketone system.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be observed, typically in the range of 1670-1690 cm⁻¹. The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone. The C=C stretching vibration of the alkene would appear in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² (vinylic) and sp³ (aliphatic) carbons would be observed just above and below 3000 cm⁻¹, respectively. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers (500-700 cm⁻¹). nist.govnist.gov

Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchVinylic (=C-H)
~3000-2850C-H StretchAliphatic (-C-H)
~1685C=O Stretchα,β-Unsaturated Ketone
~1620C=C StretchAlkene
~700-500C-Br StretchBromoalkane

Chromatographic Separation and Purification Methods

Following its synthesis, this compound typically exists in a crude mixture containing starting materials, reagents, and byproducts. Chromatographic techniques are essential for its isolation and purification.

Column Chromatography: This is the most common method for purifying compounds on a laboratory scale. For a moderately polar compound like this compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). By gradually increasing the polarity of the eluent, the compound can be effectively separated from less polar and more polar impurities.

Vacuum Distillation: For thermally stable liquids, vacuum distillation is an effective purification method, particularly for larger quantities. By reducing the pressure, the boiling point of the compound is lowered, which prevents decomposition that might occur at higher temperatures. A patent for the related compound 3-bromocyclohex-2-enone (B1278526) specifies purification by either column chromatography or reduced pressure distillation, suggesting this is a viable method for its regioisomer as well. google.com

Purity Assessment and Quantification

After purification, it is crucial to assess the purity of this compound. Several analytical methods can be employed for this purpose.

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for purity assessment. A pure compound should ideally show a single peak in the chromatogram. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks, a quantitative measure of purity can be obtained. Commercial suppliers often list the purity of this compound as 95% or 97%, likely determined by such methods. achemblock.comcymitquimica.com

NMR Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination by integrating the signals in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in a sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C₆H₇BrO) to confirm the elemental purity of the compound.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for Sustainable Synthesis

Traditional synthesis routes for α-haloenones, including 2-bromocyclohex-2-en-1-one, often rely on molecular bromine and chlorinated solvents, posing environmental and handling challenges. orgsyn.org Emerging research is focused on developing more ecologically benign methodologies in line with the principles of green chemistry.

A significant step forward involves replacing hazardous reagents with solid, stable, and safer alternatives. N-Tetrabutylammonium tribromide (TBATB) has been identified as an environmentally benign brominating agent for the synthesis of α-bromo enones. researchgate.net This reagent is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine, and its use can lead to cleaner reactions with fewer byproducts. researchgate.net

Future sustainable approaches are likely to focus on minimizing solvent use and improving energy efficiency. Potential research avenues include:

Solvent-Free Reactions: Performing reactions under solventless conditions can drastically reduce chemical waste. rsc.org The development of solid-state or melt-phase bromination reactions for cyclohexenone could offer a significant green advantage.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. Investigating microwave-assisted bromination could provide a more efficient pathway to this compound.

Aqueous Media: While challenging for water-insoluble substrates, "on water" synthesis methodologies, which leverage the hydrophobic effect to accelerate reactions, represent a frontier in green chemistry. ijsr.in Research into phase-transfer catalysis or surfactant-mediated reactions could enable the use of water as a solvent for the synthesis of this compound.

Catalytic Asymmetric Reactions and Organocatalysis

The creation of chiral molecules is a cornerstone of modern chemistry, and this compound is a prime candidate for use in catalytic asymmetric reactions to generate complex, stereodefined structures. While research on the unsaturated compound is emerging, preliminary studies on its saturated analog, 2-bromocyclohexanone (B1249149), have shown the potential of this scaffold. A catalytic asymmetric Negishi phenylation of racemic 2-bromocyclohexanone has been achieved with moderate enantioselectivity, demonstrating that stereoconvergent cross-coupling reactions are a feasible strategy. nih.gov

Future work will likely extend these concepts to the more versatile this compound platform. Key areas of exploration include:

Asymmetric Cross-Coupling: Developing nickel-, palladium-, or copper-catalyzed asymmetric cross-coupling reactions (e.g., Suzuki, Negishi, Heck) using the vinyl bromide moiety would allow for the direct installation of chiral substituents, creating valuable building blocks.

Organocatalytic Conjugate Additions: The enone functionality is an excellent Michael acceptor. The use of chiral organocatalysts, such as proline derivatives or chiral secondary amines, can facilitate highly enantioselective conjugate additions of nucleophiles to the β-position of the ring, generating stereocenters with high fidelity.

Synergistic Catalysis: Combining two different catalytic cycles—for instance, organocatalysis to activate the enone and transition metal catalysis to activate a coupling partner—can enable novel and complex transformations that are not possible with a single catalyst. This synergistic approach could be used to construct polyfunctionalized, chiral cyclohexanone (B45756) derivatives from this compound.

The table below summarizes potential catalytic asymmetric transformations involving the this compound scaffold.

Reaction TypeReactive SitePotential Catalyst TypeDesired Outcome
Asymmetric Cross-CouplingC-Br BondChiral Ni, Pd, or Cu complexesEnantioselective C-C bond formation
Asymmetric Conjugate AdditionC=C Bond (Enone)Chiral Organocatalysts (e.g., amines)Diastereo- and enantioselective C-C or C-X bond formation
Asymmetric HalogenationC=C Bond (Enol)Chiral Bifunctional CatalystsEnantioselective synthesis of di- or tri-haloketones

Bio-inspired Synthesis and Biocatalysis

Biocatalysis offers a powerful green alternative to traditional chemical methods, providing exceptional selectivity under mild conditions. The application of enzymes to the synthesis and transformation of this compound and related structures is a highly promising research frontier.

A notable success in this area is the chemoenzymatic synthesis of a closely related derivative, 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one. tubitak.gov.tr This multi-step process incorporates a key enzymatic hydrolysis of an acetoxy group, which proceeds with high enantioselectivity to furnish the desired chiral hydroxy enone. tubitak.gov.tr This demonstrates the potential of using hydrolases for the kinetic resolution of functionalized cyclohexenone derivatives.

Furthermore, ene-reductases have been employed for the asymmetric desymmetrization of 2,5-cyclohexadienones, producing chiral 4,4-disubstituted 2-cyclohexenones with outstanding enantiomeric excess (>99% ee). nih.govacs.org This biocatalytic approach provides access to the core chiral cyclohexenone scaffold, which could then be further elaborated.

Future bio-inspired research will likely focus on two main areas:

Enzymatic Derivatization: Using enzymes like ene-reductases, Baeyer-Villiger monooxygenases, or dehydrogenases to perform highly stereoselective transformations on the this compound molecule itself.

Biocatalytic Synthesis: Developing enzymatic methods for the direct synthesis of the target molecule. Halogenating enzymes, such as haloperoxidases, are known to catalyze the electrophilic halogenation of organic substrates. nih.govmdpi.comfrontiersin.org Engineering a haloperoxidase to regioselectively brominate cyclohex-2-en-1-one would represent a significant breakthrough in the bio-inspired synthesis of this compound.

The table below presents data on the chemoenzymatic hydrolysis of a related acetoxy enone, highlighting the effectiveness of biocatalysis. tubitak.gov.tr

EnzymeTime (h)Conversion (%)Enantiomeric Excess (ee %) of Product
Lipase from Candida rugosa244898
Lipase from Pseudomonas sp.244999
Lipase from porcine pancreas1681520

Applications in Medicinal Chemistry and Drug Discovery (excluding biological activity/dosage/administration)

The rigid, three-dimensional structures of cyclic and polycyclic molecules are highly valued in medicinal chemistry for their ability to present functional groups in well-defined spatial orientations, making them ideal for targeting complex biological receptors. This compound is an excellent starting material for the synthesis of such molecular scaffolds.

Its bifunctional nature allows for sequential or orthogonal reactions to build molecular complexity rapidly. For example, the vinyl bromide can be used in transition metal-catalyzed cross-coupling reactions, while the enone can undergo conjugate additions, aldol (B89426) reactions, or cycloadditions. This versatility enables the construction of diverse molecular libraries for high-throughput screening.

Emerging research focuses on using such building blocks to access novel chemical space. The synthesis of rigid, angularly fused tricyclic scaffolds from β-substituted 2-bromocyclohexenone intermediates is a prime example of this strategy. researchgate.net These complex frameworks are designed to mimic structural motifs found in natural products and can serve as starting points for the development of new therapeutic agents. The ability to generate saturated, bridged-bicyclic compounds, which can act as bioisosteres for aromatic rings, is another important direction in drug design, and functionalized cyclohexenones are key precursors for these structures. researchgate.net

Future applications in drug discovery will likely involve using this compound in:

Diversity-Oriented Synthesis (DOS): Employing a series of branching reaction pathways starting from this compound to rapidly generate a collection of structurally diverse and complex small molecules.

Fragment-Based Drug Discovery (FBDD): Using the cyclohexenone core as a central fragment that can be elaborated through reactions at the bromine and enone sites to optimize binding to a biological target.

Synthesis of Natural Product Analogs: Modifying natural product structures by incorporating the functionalized cyclohexenone ring to explore structure-activity relationships.

Advanced Materials Science and Functional Molecule Design

The unique electronic and chemical properties of this compound make it an attractive building block for the design of advanced materials and functional molecules. The electron-withdrawing ketone activates the double bond for nucleophilic attack, while the vinyl bromide provides a handle for cross-coupling reactions, a cornerstone of modern materials synthesis. The saturated analog, 2-bromocyclohexanone, is already noted for its utility in synthesizing advanced materials and polymers.

The potential for the unsaturated system is even greater. The combination of a polymerizable enone and a cross-coupling-ready vinyl bromide in a single molecule opens avenues for creating novel polymers with tailored properties.

Future research in this area could explore:

Novel Polymer Architectures: Using this compound as a monomer. For example, the enone moiety could undergo anionic or radical polymerization, while the bromide could be used for post-polymerization modification via Suzuki or Stille coupling to attach functional groups (e.g., chromophores, redox-active units).

Conductive Polymers and Organic Electronics: Incorporating the rigid cyclohexenone ring into the backbone of a conjugated polymer could influence the material's conformational and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Surfaces and Sensors: Grafting molecules derived from this compound onto surfaces to create functional coatings. The ketone group could act as a hydrogen bond acceptor or a site for sensor molecule attachment, leading to materials for chemical sensing applications.

Design of Rigid Molecular Scaffolds: The synthesis of rigid, fused tricyclic systems from 2-bromocyclohexenone intermediates is not only relevant to medicinal chemistry but also to materials science for the construction of porous organic cages or covalent organic frameworks (COFs). researchgate.net

Q & A

Q. How can advanced spectroscopic techniques (e.g., in situ FTIR) elucidate real-time reaction mechanisms of this compound?

  • Methodological Answer :
  • Time-Resolved FTIR : Monitor carbonyl group vibrations during reactions to detect intermediate enolate formation.
  • Synchrotron XRD : Capture transient crystalline states in microsecond timescales.
  • Data Integration : Use multivariate curve resolution (MCR) to deconvolute overlapping spectral signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.